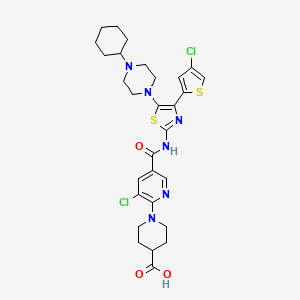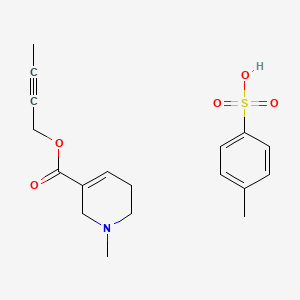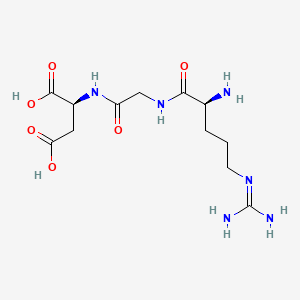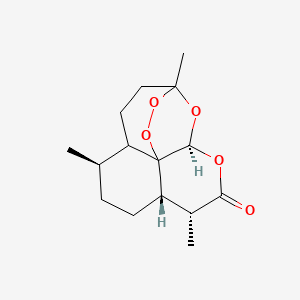
Avatrombopag
Vue d'ensemble
Description
L’avatrombopag est un agoniste du récepteur de la thrombopoïétine de petite taille administré par voie orale. Il est principalement utilisé pour le traitement de la thrombocytopénie, une affection caractérisée par un faible nombre de plaquettes. L’this compound est particulièrement efficace chez les patients atteints de maladie hépatique chronique qui doivent subir une intervention, ainsi que chez les patients atteints de thrombocytopénie immunitaire chronique qui n’ont pas répondu suffisamment aux traitements précédents .
Préparation Methods
La synthèse de l’this compound implique plusieurs étapes, en commençant par l’acide 6-amino-5-chloro-3-picolinique comme matière première initiale. Le processus comprend des réactions d’amidation et de cyclisation pour obtenir le produit cible . Une autre méthode consiste à dissoudre le maléate d’this compound dans du diméthylformamide (DMF), à ajouter un solvant pauvre et à agiter à une température contrôlée pour faire cristalliser le produit . Ces méthodes conviennent à la production industrielle à grande échelle en raison de leur efficacité et de leur rendement élevé .
Chemical Reactions Analysis
L’this compound subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle et l’hydroxyde de potassium.
Cyclisation : Cette réaction est cruciale pour la formation de la structure cyclique du thiazole dans l’this compound.
Scientific Research Applications
L’this compound a plusieurs applications en recherche scientifique :
Médecine : Il est utilisé pour traiter la thrombocytopénie chez les patients atteints de maladie hépatique chronique et de thrombocytopénie immunitaire chronique
Industrie : Ses méthodes de production sont optimisées pour la fabrication à grande échelle.
Mechanism of Action
L’this compound agit comme un agoniste du récepteur de la thrombopoïétine, stimulant la prolifération et la différenciation des mégacaryocytes à partir des cellules progénitrices de la moelle osseuse. Cela se traduit par une augmentation de la production de plaquettes sans augmentation de l’activation des plaquettes . Le médicament se lie au récepteur de la thrombopoïétine, imitant le ligand naturel et activant les voies de signalisation en aval qui favorisent la production de plaquettes .
Comparison with Similar Compounds
L’this compound est comparé à d’autres agonistes du récepteur de la thrombopoïétine tels que l’eltrombopag et le romiplostim. Contrairement à l’eltrombopag, l’this compound n’a pas d’effet hépatotoxique, ce qui en fait une option plus sûre pour les patients atteints d’affections hépatiques . De plus, l’this compound est biodisponible par voie orale, ce qui offre une voie d’administration pratique par rapport au romiplostim, qui nécessite une injection sous-cutanée .
Similar Compounds
Applications De Recherche Scientifique
Avatrombopag has several scientific research applications:
Medicine: It is used to treat thrombocytopenia in patients with chronic liver disease and chronic immune thrombocytopenia
Chemistry: The compound’s synthesis and reactions are of interest for developing new thrombopoietin receptor agonists.
Industry: Its production methods are optimized for large-scale manufacturing.
Mécanisme D'action
Target of Action
Avatrombopag primarily targets the thrombopoietin receptor (TPOR; MPL) . This receptor plays a crucial role in the proliferation and differentiation of megakaryocytes, the cells responsible for the production of platelets .
Mode of Action
As a thrombopoietin receptor agonist, this compound mimics the action of thrombopoietin, the primary regulator of platelet production . By binding to and stimulating the TPOR, this compound promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This results in an increased production of platelets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thrombopoietin signaling pathway. By acting as an agonist at the TPOR, this compound stimulates the signaling cascade that leads to the production of platelets. The downstream effects include an increase in the number of circulating platelets, without increasing platelet activation .
Pharmacokinetics
This compound is orally bioavailable and is absorbed slowly with a short lag time of 0.5-0.75 hours . It reaches maximum plasma concentration after 6-8 hours . Steady state is achieved by day 5 in multiple-dose studies . The exposure to this compound increases proportionally to the dose up to 80 mg . It is mainly metabolized by cytochrome P450 enzymes and excreted in feces .
Result of Action
The primary result of this compound’s action is an increase in platelet count . This is particularly beneficial for patients with conditions such as chronic liver disease and chronic immune thrombocytopenia, where thrombocytopenia (low platelet count) is a common complication . By increasing platelet counts, this compound can reduce the need for platelet transfusions before surgical procedures .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients with a history of liver disease may respond differently to the drug . Furthermore, the drug’s action can be affected by other treatments the patient is receiving. For example, in a real-world clinical practice study, nearly half of the patients were able to discontinue more than one concomitant medication after this compound treatment .
Analyse Biochimique
Biochemical Properties
Avatrombopag interacts with the thrombopoietin receptor, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . In vitro, this compound induced proliferation of human thrombopoietin receptor-expressing murine Ba/F3 cells in a concentration-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stimulating the proliferation and differentiation of megakaryocytes, which are the cells responsible for the production of platelets .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the thrombopoietin receptor. This binding leads to the activation of the receptor, which in turn stimulates the proliferation and differentiation of megakaryocytes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in a study of patients with immune thrombocytopenia, this compound was found to achieve a platelet response in 88% of patients, with a median time of platelets rising above 30 × 10 9 /L being 7 days .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, clinical trials have shown that this compound can achieve a platelet response in a significant proportion of patients .
Metabolic Pathways
This compound metabolism is mediated by cytochrome P450 (CYP) 3A4 and CYP2C9 . These enzymes play a crucial role in the metabolic pathways of this compound.
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues was not found in the search results, its metabolic pathways suggest that it is likely processed and distributed via the cytochrome P450 system .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the thrombopoietin receptor located on the cell membrane .
Méthodes De Préparation
The synthesis of avatrombopag involves several steps, starting with 6-amino-5-chloro-3-picolinic acid as the initial raw material. The process includes amidation and cyclization reactions to obtain the target product . Another method involves dissolving this compound maleate in dimethylformamide (DMF), adding a poor solvent, and stirring at a controlled temperature to crystallize the product . These methods are suitable for large-scale industrial production due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Avatrombopag undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents used in these reactions include thionyl chloride and potassium hydroxide.
Cyclization: This reaction is crucial for forming the thiazole ring structure in this compound.
Comparaison Avec Des Composés Similaires
Avatrombopag is compared with other thrombopoietin receptor agonists such as eltrombopag and romiplostim. Unlike eltrombopag, this compound does not exhibit hepatotoxicity, making it a safer option for patients with liver conditions . Additionally, this compound is orally bioavailable, providing a convenient administration route compared to romiplostim, which requires subcutaneous injection .
Similar Compounds
Propriétés
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJKCQENFPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205667 | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
570406-98-3 | |
| Record name | Avatrombopag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avatrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















